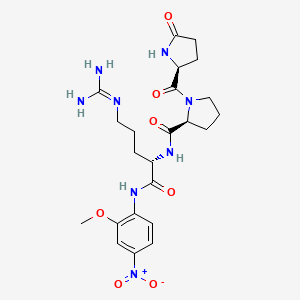
61970-00-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 61970-00-1 is known as Luciferase . It is a bioluminescent enzyme responsible for bioluminescence in fireflies and click beetles . It is supplied as a lyophilisate containing 1% w/w X-Shining™ Luciferase .
Synthesis Analysis
Luciferase is typically produced through recombinant expression in E. coli . The enzyme is then purified to achieve a high level of purity .
Molecular Structure Analysis
The molecular structure of Luciferase is complex, as it is a protein. The exact molecular weight and structure can vary depending on the specific variant of Luciferase and the method of production .
Chemical Reactions Analysis
Luciferase catalyzes an oxidative reaction, using luciferin, ATP, and molecular oxygen to produce oxyluciferin, which yields visible light . This bioluminescent reaction is commonly used in reporter systems that are amenable to high-throughput screening .
Physical And Chemical Properties Analysis
Luciferase is typically supplied as a lyophilized powder . It is soluble in DMSO . The exact physical and chemical properties can vary depending on the specific variant of Luciferase and the method of production .
Scientific Research Applications
Power System Network Data Model Parse : IEC 61970 CIM is used in power systems for mapping the CIM into a relational database structure and then transforming the model data into a CIM/XML file. This facilitates the formation of equipment hierarchical relationships and provides a basic data structure for advanced grid applications (Liu Jun, 2011).
Microgrid Energy Management System : The standard is expanded in the context of microgrid energy management systems to integrate different power generation sources like photovoltaic, wind power, and energy storage, constructing an integrated information model for microgrids (He Weiguo, 2012).
Distributed Generation System : It includes extensions to incorporate various power generation systems such as photovoltaic, wind power, fuel cell, and stored energy systems, enabling the integration of distributed generation systems into micro-grid energy management systems (Bi Rui, 2008).
Smart Grid Standards Integration : IEC 61970, along with IEC 61850, forms the core standards for Smart Grid, addressing data models and interface standards for electric power automation, highlighting the differences and integration challenges between substation and control center communication (Liu Ling et al., 2013).
Network Model Exchanging Technology : The technology focuses on the integration and seamless interconnection of IEC 61850 and IEC 61970 standards for flawless connection and application in control centers and substations (Song Xin, 2011).
Energy Management System (EMS) Application Program Interfaces : IEC 61970 standard is significant for guiding the design, development, construction, operation, and performance assessment of electric power automation systems, increasing standardization and interoperability (T. Berry, 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[6-[(1-hydroxy-3-methylbutan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVJEKKNHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61970-00-1, 61970-08-9 |
Source


|
| Record name | Luciferase (firefly luciferin) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61970-08-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










